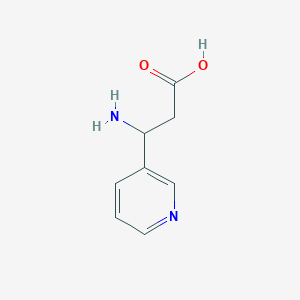

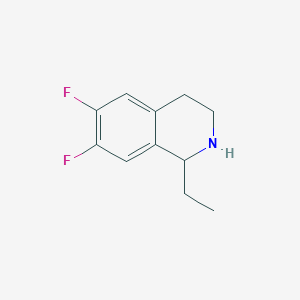

![molecular formula C5H9N3O2S2 B2561191 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol CAS No. 878617-89-1](/img/structure/B2561191.png)

3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol” belongs to a class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring .

Synthesis Analysis

The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reactions can be carried out effectively with the use of ultrasound .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of electron-donating substituents in vinylbutyl ether and vinyl ether of monoethanolamine significantly reduces the positive charge on the β -carbon atom of the double bond .

Chemical Reactions Analysis

The reactions of similar compounds can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .

Aplicaciones Científicas De Investigación

Thiadiazole Derivatives in Pharmacology

1,3,4-thiadiazole derivatives are recognized for their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different molecules in one frame has led to compounds with interesting biological profiles, showcasing the potential of thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).

Biologically Produced Diols

The separation and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth, are crucial in microbial production, impacting over 50% of the total costs. Various methods have been explored for the recovery of these diols, including evaporation, distillation, membrane filtration, and more, aiming for improvements in yield, purity, and energy consumption. This highlights the significance of diols like propane-1,2-diol in biotechnological applications and the need for efficient downstream processing (Xiu & Zeng, 2008).

Catalysis in Chemical Synthesis

In the context of catalysis, research into glycerol hydrogenolysis to 1,3-propanediol (1,3-PDO) is noteworthy. This process, which derives 1,3-PDO from renewable glycerol, has seen significant interest in developing heterogeneous catalysts for more efficient processes. The focus has been on optimizing variables such as temperature and glycerol concentration, with metals like platinum, iridium, and copper showing promise as catalysts. This area of research underscores the potential of propane-1,2-diol derivatives in contributing to more sustainable chemical synthesis routes (Ruy et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, including anticancer properties . These compounds often target cellular processes such as cell proliferation and apoptosis .

Mode of Action

For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to affect various biochemical pathways related to cell proliferation, apoptosis, and other cellular processes .

Result of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit anticancer activity, potentially through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZFTWBCNSFDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CSC1=NN=C(S1)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)

![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)

![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)